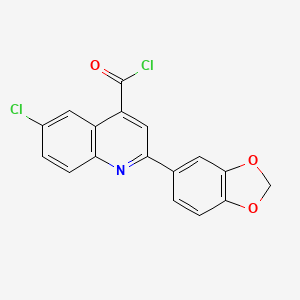
2-(1,3-苯并二氧杂环-5-基)-6-氯喹啉-4-甲酰氯
描述
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C17H9Cl2NO3 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
手性 Pt(II)/Pd(II) 螯合配合物和氢键
尹等人的一项研究(2006 年)详细介绍了手性 C2 对称 NCN 配体的合成,这对于催化不对称反应的发展至关重要。这些衍生自苯并二氧杂环相关化合物的配体因其在催化和分子相互作用研究中的作用而具有重要意义,尤其是在 C–H⋯Cl 氢键方面 (尹等人,2006)。
二氧杂环[5,6][1]苯并噻吩并[2,3-c]喹啉-6(5H)-酮的合成
Gakhar 等人的研究(1995 年)涉及通过亚甲二氧基肉桂酸与亚硫酰氯反应合成苯并二氧杂环化合物。该合成途径导致产生在有机合成和药物研究中具有潜在应用的新化合物 (Gakhar 等人,1995)。
HPLC 中醇类的荧光衍生化试剂
Yoshida 等人(1992 年)发现 6-甲氧基-2-甲磺酰基喹啉-4-甲酰氯可以作为高效液相色谱中醇类的灵敏荧光衍生化试剂。这一发现对于分析化学具有重要意义,特别是在增强醇类的检测方面 (Yoshida 等人,1992)。
N-杂环构建模块
Funt 等人(2020 年)开发了新的活性杂环构建模块,这些模块是通过使叠氮化钠与 2H-氮杂环-2-甲酰氯反应合成的。这项研究为复杂有机化合物和药物的合成开辟了新的可能性 (Funt 等人,2020)。
噻吩并[2,3-f]-1,3-苯并二氧杂环的合成和生物活性
Bakhite 和 Radwan(1999 年)专注于合成噻吩并[2,3-f]-1,3-苯并二氧杂环衍生物,探索其潜在的抗菌和抗真菌活性。这项研究突出了苯并二氧杂环相关化合物的药物化学应用 (Bakhite 和 Radwan,1999)。
喹唑啉酮-噻唑烷-喹啉化合物的合成
Desai 等人(2011 年)对 2-(2-氯喹啉-3-基)-5-((芳基)亚苄基)-3-(4-氧代-2-苯基喹唑啉-3(4H)-基)噻唑烷-4-酮的合成研究展示了这些化合物在药物发现中的化学多样性和潜在应用 (Desai 等人,2011)。
作用机制
Target of Action
Compounds with a similar structure, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It is known that similar compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
生化分析
Biochemical Properties
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These interactions are competitive in nature, where the compound binds to the active site of the enzymes, thereby inhibiting their activity. This inhibition can lead to a reduction in the synthesis of prostaglandins, which are involved in inflammation and pain pathways. Additionally, the compound has shown cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
The effects of 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis . This compound influences cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, it affects the Akt/mTOR pathway, which is crucial for cell growth and metabolism. Furthermore, it has been shown to alter gene expression, leading to the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing prostaglandin synthesis . Additionally, it interacts with tubulin, a protein involved in microtubule formation, thereby disrupting the microtubule network and leading to cell cycle arrest . The compound also modulates the expression of various genes involved in apoptosis and cell survival, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its cytotoxic effects on cancer cells can persist, leading to sustained inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound can influence its efficacy, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without notable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, and it tends to accumulate in certain tissues, such as the liver and kidneys . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters.
Subcellular Localization
Within cells, 2-(1,3-Benzodioxol-5-YL)-6-chloroquinoline-4-carbonyl chloride exhibits specific subcellular localization. It is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be found in the nucleus, where it may influence gene expression and other nuclear processes . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2NO3/c18-10-2-3-13-11(6-10)12(17(19)21)7-14(20-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMANLZDWMAKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



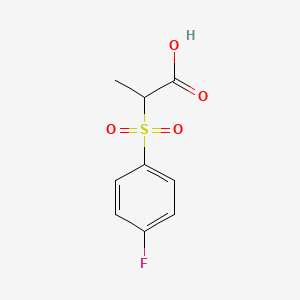


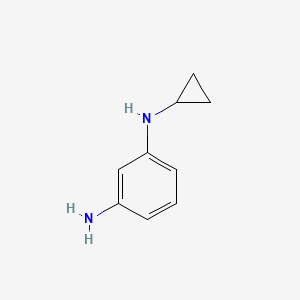
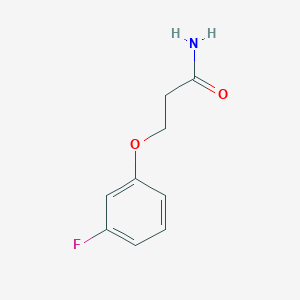


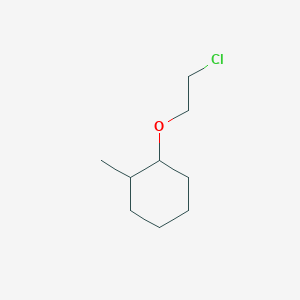
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)

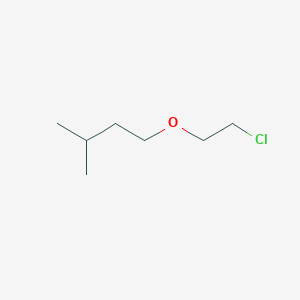
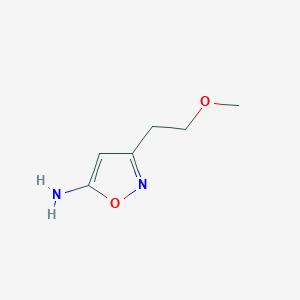
![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)
